![molecular formula C21H22FN3O3 B2941675 1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1208886-90-1](/img/structure/B2941675.png)
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, and the methoxy-methylphenyl group could be introduced via a Friedel-Crafts alkylation. The propoxy group and the pyrazole carboxamide group could be introduced in later steps, possibly through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methoxy-methylphenyl groups are both aromatic and would contribute to the overall stability of the molecule. The propoxy group is an ether and would be expected to be fairly flexible. The pyrazole carboxamide group is a heterocycle and would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the fluorophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction. The ether group could potentially be cleaved under acidic conditions. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl and methoxy-methylphenyl groups would likely make the compound relatively non-polar and lipophilic. The pyrazole carboxamide group, on the other hand, would likely make the compound more polar and potentially capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide, as part of the broader family of pyrazole derivatives, has been the subject of various scientific research studies focusing on its synthesis, structural characterization, and potential biological activities. Research in this area has led to the development of novel pyrazole derivatives through diverse synthetic pathways, aiming at exploring their possible therapeutic applications.
- Synthetic Pathways and Structural Elucidation : Studies have detailed the synthesis of various pyrazole derivatives, including methods that involve the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, yielding pyrazolo[1,5-a]pyrimidine derivatives among others. These compounds are characterized using techniques like elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, providing a deep understanding of their molecular structures (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Activities
The exploration of the biological activities of pyrazole derivatives encompasses their cytotoxic effects against various cell lines, contributing valuable insights into their potential as therapeutic agents.
- In Vitro Cytotoxic Activity : Certain pyrazole compounds have been screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, shedding light on their potential for cancer therapy applications. This research points to the cytotoxic potentials of these compounds, highlighting their relevance in the development of new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential uses in pharmaceutical or agrochemical contexts. Additionally, studying its physical and chemical properties could provide insights into how similar compounds behave .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-4-11-28-19-13-25(16-8-6-15(22)7-9-16)24-20(19)21(26)23-17-12-14(2)5-10-18(17)27-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNRRDSSINXWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.